1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether
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Overview
Description
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability, making it a useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxycarbonyl)cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with diethyl carbonate in the presence of a zinc catalyst. The reaction typically occurs in an ether solvent, which helps stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxycarbonyl)cyclobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nickel Catalysts: Nickel catalysts are often used in coupling reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide.
Solvents: Ether is the preferred solvent due to its ability to stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide include various substituted cyclobutane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Ethoxycarbonyl)cyclobutylzinc bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient coupling and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
Phenylzinc bromide: Another organozinc compound used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
1-(Ethoxycarbonyl)cyclobutylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and other advanced materials .
Properties
Molecular Formula |
C7H11BrO2Zn |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11O2.BrH.Zn/c1-2-9-7(8)6-4-3-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GNJVUPLMHNCZOV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[C-]1CCC1.[Zn+]Br |
Origin of Product |
United States |
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